molecular formula C6H12O2 B144028 (3R)-3-Hydroxy-3-methylpentan-2-one CAS No. 133645-41-7

(3R)-3-Hydroxy-3-methylpentan-2-one

Cat. No.: B144028
CAS No.: 133645-41-7
M. Wt: 116.16 g/mol
InChI Key: KHCUSEDRQWYNDS-ZCFIWIBFSA-N
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Description

(3R)-3-Hydroxy-3-methylpentan-2-one is a chiral tertiary α-hydroxy ketone with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its structure features a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbons within a branched pentane backbone. This compound is synthesized via CO₂-promoted regioselective hydration of propargylic alcohols, as demonstrated by He et al. (2014) . Under optimized conditions (120°C, 2 MPa CO₂, 24 hours), the reaction achieves a 78% yield after purification by silica gel chromatography . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ = 2.23 (s, 3H, CH₃), 1.77 (q, 2H, CH₂), 1.38 (s, 3H, CH₃), 0.85 (t, 3H, CH₃).
  • ¹³C NMR (CDCl₃): δ = 212.4 (C=O), 79.0 (C-OH), 32.2, 25.1, 23.6, 7.4.
  • IR (KBr): Strong absorption at 1739 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (O-H stretch) .

Properties

CAS No.

133645-41-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methylpentan-2-one

InChI

InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3/t6-/m1/s1

InChI Key

KHCUSEDRQWYNDS-ZCFIWIBFSA-N

SMILES

CCC(C)(C(=O)C)O

Isomeric SMILES

CC[C@](C)(C(=O)C)O

Canonical SMILES

CCC(C)(C(=O)C)O

Synonyms

2-Pentanone, 3-hydroxy-3-methyl-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-3-phenylbutan-2-one (C₁₀H₁₀O₂)

This compound shares the tertiary α-hydroxy ketone core but substitutes the methyl group at the 3-position with a phenyl ring (Fig. 1). Key differences include:

  • Molecular Weight : Increased to 162.19 g/mol due to the aromatic substituent.
  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ ~7 ppm) absent in (3R)-3-hydroxy-3-methylpentan-2-one.
    • C=O Stretch : The electron-withdrawing phenyl group may shift the IR carbonyl peak to higher wavenumbers compared to 1739 cm⁻¹ .
Table 1: Structural and Spectroscopic Comparison
Property This compound 3-Hydroxy-3-phenylbutan-2-one
Molecular Formula C₆H₁₂O₂ C₁₀H₁₀O₂
Molecular Weight (g/mol) 116.16 162.19
¹H NMR Aliphatic protons (δ 0.85–2.23) Aromatic protons (δ ~7 ppm)
IR C=O Stretch (cm⁻¹) 1739 Likely >1740
Synthesis Yield 78% Not reported in evidence

3-Methylpentane (C₆H₁₄)

Key contrasts include:

  • Functional Groups : Lacks hydroxyl and ketone moieties, reducing polarity and reactivity.
  • Physical Properties : Lower boiling point and higher volatility due to absence of hydrogen bonding.
  • Applications : Primarily a solvent or fuel additive, unlike the synthetic utility of α-hydroxy ketones.

Research Implications

Comparisons with 3-hydroxy-3-phenylbutan-2-one underscore the role of substituent effects on spectroscopic profiles and reactivity. Further studies should explore enantioselective synthesis and applications in asymmetric catalysis or pharmaceuticals.

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